N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-4-methoxy-benzamide
Description
N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-4-methoxy-benzamide is a sulfonamide-derived benzamide compound characterized by a 3,4-dimethylisoxazole sulfamoyl group attached to a phenyl ring, which is further substituted with a 4-methoxybenzamide moiety. Its molecular formula is C₁₉H₁₉N₃O₅S, with a molecular weight of 401.44 g/mol . The compound’s structure combines sulfonamide pharmacophores with a benzamide scaffold, a design common in medicinal chemistry for targeting enzymes or receptors involved in inflammation, microbial pathogenesis, or cancer .
Structure
3D Structure
Properties
Molecular Formula |
C19H19N3O5S |
|---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-4-methoxybenzamide |
InChI |
InChI=1S/C19H19N3O5S/c1-12-13(2)21-27-19(12)22-28(24,25)17-10-6-15(7-11-17)20-18(23)14-4-8-16(26-3)9-5-14/h4-11,22H,1-3H3,(H,20,23) |
InChI Key |
KFEMQBROBHMUBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Core Intermediate: 4-Aminophenylsulfonyl Chloride Derivatives
The synthesis begins with the preparation of 4-aminophenylsulfonyl chloride, a versatile intermediate. Patent US8124810B2 describes its synthesis via chlorosulfonation of aniline derivatives using chlorosulfonic acid under controlled temperatures (0–5°C). This step achieves 85–90% purity, requiring subsequent recrystallization from dichloromethane.
3,4-Dimethylisoxazol-5-amine Synthesis
3,4-Dimethylisoxazol-5-amine is synthesized through cyclocondensation of β-keto esters with hydroxylamine, as detailed in EP2842939NWB1. Key conditions include:
-
Reactants : Ethyl acetoacetate and hydroxylamine hydrochloride
-
Solvent : Ethanol/water (3:1 v/v)
-
Temperature : Reflux at 80°C for 6 hours
Stepwise Synthesis Protocol
Sulfamoylation of 3,4-Dimethylisoxazol-5-amine
The sulfamoyl bridge is formed via nucleophilic substitution between 3,4-dimethylisoxazol-5-amine and 4-aminophenylsulfonyl chloride:
-
Molar Ratio : 1:1.2 (amine:sulfonyl chloride)
-
Base : Pyridine (2.5 equiv.) as acid scavenger
-
Solvent : Anhydrous acetonitrile
-
Temperature : 25°C for 12 hours
-
Yield : 82%
Mechanism :
Benzamide Coupling
The sulfamoylated intermediate is functionalized with 4-methoxybenzoyl chloride:
-
Activation : 4-Methoxybenzoic acid is converted to its acyl chloride using thionyl chloride (2 equiv.) at 60°C for 3 hours.
-
Coupling :
-
Reactants : Sulfamoylated intermediate (1 equiv.), 4-methoxybenzoyl chloride (1.1 equiv.)
-
Base : Triethylamine (3 equiv.)
-
Solvent : Dichloromethane
-
Temperature : 0°C → 25°C over 2 hours
-
Yield : 76%
-
Purification : Silica gel chromatography (ethyl acetate/hexane, 1:3).
Alternative Synthetic Routes
One-Pot Sulfamoylation-Amidation
A streamlined method combines sulfamoylation and benzamide coupling in a single reactor:
Conditions :
-
Catalyst : DMAP (4-dimethylaminopyridine, 0.1 equiv.)
-
Solvent : Tetrahydrofuran
-
Temperature : 40°C for 18 hours
-
Yield : 68%
Advantages : Reduced purification steps; Disadvantages : Lower yield due to side reactions.
Solid-Phase Synthesis
Patent US9415037B2 discloses a resin-bound approach for high-throughput production:
-
Resin : Wang resin functionalized with 4-aminobenzoic acid
-
Steps :
-
Sulfamoylation with 3,4-dimethylisoxazol-5-sulfonyl chloride
-
Cleavage with TFA/water (95:5)
-
Yield : 65%
-
Optimization Strategies
Solvent Screening
Temperature Effects
| Temperature (°C) | Sulfamoylation Yield (%) | Amidation Yield (%) |
|---|---|---|
| 0 | 45 | 52 |
| 25 | 82 | 76 |
| 40 | 78 | 70 |
| Room temperature (25°C) maximizes yield without degradation. |
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, SO₂NH), 7.89 (d, J=8.8 Hz, 2H, Ph), 6.98 (d, J=8.8 Hz, 2H, Ph), 3.83 (s, 3H, OCH₃), 2.41 (s, 3H, CH₃), 2.32 (s, 3H, CH₃).
-
HRMS (ESI+) : m/z calc. for C₂₀H₂₁N₃O₅S [M+H]⁺ 416.1234, found 416.1236.
Industrial-Scale Production
Reagentia’s protocol outlines kilogram-scale synthesis:
-
Batch Size : 1 kg
-
Cost Efficiency : $12.50/g at 90% yield
-
Key Adjustments :
-
Use of flow reactors for exothermic steps
-
Automated pH control during sulfamoylation
-
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-4-methoxy-benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the isoxazole ring and benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced analogs with modified functional groups.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with isoxazole moieties exhibit significant anticancer properties. For example, studies have shown that derivatives of isoxazole can inhibit the proliferation of various cancer cell lines. The compound N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-4-methoxy-benzamide has been evaluated for its efficacy against breast and colon cancer cells, demonstrating a notable reduction in cell viability at specific concentrations.
Case Study : A study conducted by Smith et al. (2023) reported that this compound inhibited the growth of MCF-7 breast cancer cells with an IC50 value of 25 µM, showcasing its potential as a therapeutic agent in oncology.
Antibacterial Activity
The compound has also been tested for antibacterial properties against various strains of bacteria. In vitro studies have demonstrated that it exhibits activity against Gram-positive and Gram-negative bacteria.
Data Table: Antibacterial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
| Klebsiella pneumoniae | 64 µg/mL |
This data suggests that the compound could serve as a lead for developing new antibacterial agents.
Anti-inflammatory Properties
Inflammation is a critical factor in many diseases, including arthritis and cardiovascular disorders. The compound has shown promise in reducing inflammatory markers in preclinical models.
Case Study : Research by Lee et al. (2024) demonstrated that treatment with this compound significantly decreased levels of TNF-alpha and IL-6 in lipopolysaccharide-induced inflammation models.
Mechanism of Action
The mechanism of action of N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-4-methoxy-benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in various physiological and pathological processes.
Comparison with Similar Compounds
The structural and functional attributes of the target compound are compared below with analogs from the evidence, focusing on substituents, molecular properties, and synthesis strategies.
Structural Analogs and Substituent Effects
Key analogs and their modifications are summarized in Table 1.
Table 1: Structural Comparison of Sulfonamide-Benzamide Derivatives
Key Observations :
Substituent Position :
- The 4-methoxy group in the target compound likely enhances solubility compared to the 2-methoxy isomer (BH55147) due to reduced steric hindrance and improved hydrogen-bonding capacity .
- The 4-chloro analog () exhibits higher molecular weight (409.87 vs. 401.44) and electron-withdrawing effects, which may alter binding affinity or metabolic stability .
N-Acetylsulfaldoxazole () replaces the benzamide with an acetyl group, reducing steric bulk and possibly enhancing metabolic stability .
Spectroscopic Confirmation :
Biological Activity
N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-4-methoxy-benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C19H19N3O5S
- Molecular Weight : 401.4 g/mol
- IUPAC Name : this compound
The unique arrangement of functional groups, including a sulfonamide and an isoxazole ring, contributes to its biological activity by enabling interactions with various biological targets.
This compound primarily exerts its effects through enzyme inhibition. The sulfonamide group is particularly known for its ability to form hydrogen bonds with active site residues of enzymes, leading to significant inhibition of enzymatic activity. This interaction can disrupt metabolic pathways and potentially lead to therapeutic effects in various disease contexts.
Anticancer Activity
The compound's antiproliferative effects have been investigated in various cancer cell lines. Table 1 summarizes the IC50 values of related compounds with similar structures:
| Compound Name | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 3.1 |
| Compound B | HCT116 | 2.2 |
| Compound C | HEK 293 | 5.3 |
These findings suggest that this compound could exhibit similar anticancer properties due to its structural features .
Antibacterial Activity
Additionally, compounds with sulfonamide groups have shown antibacterial activity against various strains. For example, derivatives have demonstrated selective activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) reported as low as 8 µM . This suggests that this compound may also possess antibacterial properties.
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of related compounds:
- Antiviral Studies : A derivative was synthesized and evaluated for anti-HBV activity in vitro and in vivo, showing promising results against hepatitis B virus replication .
- Cancer Research : In vitro studies demonstrated that certain derivatives exhibited significant antiproliferative activity across multiple cancer cell lines, suggesting a mechanism involving cell cycle arrest and apoptosis induction .
- Antibacterial Testing : Compounds were tested against a panel of bacterial strains, revealing effective inhibition at low concentrations .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-4-methoxy-benzamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis involves sequential coupling of sulfamoyl chloride derivatives with functionalized benzamide precursors. Key steps include:
- Sulfamoylation : Reacting 3,4-dimethyl-isoxazole-5-sulfamoyl chloride with 4-aminophenyl-4-methoxy-benzamide under anhydrous conditions (e.g., DCM, 0–5°C, 12–24 hours) .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Yield optimization (typically 55–70%) requires precise stoichiometric control of sulfamoyl chloride and slow reagent addition to minimize side reactions .
Q. How can researchers characterize the crystalline structure of this compound, and what insights do crystallographic data provide?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical. Key parameters:
- Crystallization : Use slow evaporation of a saturated DMSO/EtOH solution at 4°C to obtain suitable crystals .
- Data Collection : At 100 K, with Mo-Kα radiation (λ = 0.71073 Å). Refinement with SHELXL yields bond-length accuracies of ±0.003 Å .
- Structural Insights : The isoxazole ring adopts a planar conformation, with dihedral angles of 12–15° relative to the benzamide core, suggesting moderate π-π stacking potential in biological targets .
Advanced Research Questions
Q. What computational strategies are effective for predicting the binding affinity of this compound to enzyme targets (e.g., HSV-1 thymidine kinase)?
- Methodological Answer : Combine molecular docking (AutoDock Vina) with MD simulations (GROMACS):
- Docking : Use the anti-herpetic activity of structurally related sulfonamide derivatives (e.g., (E)-N-(3,4-dimethylisoxazol-5-yl)-4-((4-hydroxy-2-oxo-2H-chromen-3-yl)diazenyl)benzenesulfonamide) as a template .
- MD Analysis : Run 100 ns simulations in explicit solvent (TIP3P water) to assess binding stability. Key metrics: RMSD (<2.5 Å), hydrogen bond occupancy (>80% for sulfamoyl-O···enzyme interactions) .
Q. How do structural modifications (e.g., methoxy vs. ethoxy groups) alter the compound’s antimicrobial efficacy?
- Methodological Answer : Perform SAR studies using analogs with varying substituents:
- Synthesis : Replace the 4-methoxy group with ethoxy, hydroxy, or halogens via nucleophilic substitution .
- Biological Testing : Use MIC assays against Gram-positive (e.g., S. aureus) and fungal (e.g., C. albicans) strains.
- Key Finding : Ethoxy derivatives show 2–3× higher activity than methoxy analogs due to enhanced lipophilicity (logP increase by ~0.5 units) .
Q. What analytical techniques resolve contradictions in reported biological activities (e.g., conflicting IC values across studies)?
- Methodological Answer : Standardize assays and validate purity:
- Purity Check : Use HPLC (C18 column, 70:30 MeCN/HO, 1.0 mL/min) to ensure >98% purity. Impurities >2% can skew activity data .
- Assay Conditions : Replicate studies under identical conditions (e.g., 37°C, 5% CO for cell-based assays) .
- Data Normalization : Report IC relative to positive controls (e.g., acyclovir for antiviral assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
